![molecular formula C8H11N3O B1497785 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one CAS No. 134201-14-2](/img/structure/B1497785.png)
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one”, focusing on unique applications:
Inhibition of Extracellular Signal-Regulated Kinases (Erks)
This compound has been reported to demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts, which is crucial for cancer research and therapy .
Synthesis of Methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido Pyrimidine-7-carboxylate
A practical synthesis route for this derivative has been developed, which could be significant for the production of various pharmaceuticals .
Chemical & Physical Properties Analysis
The compound’s detailed chemical and physical properties are essential for its application in material science and chemical engineering .
Structure-Based Drug Design
The structure of this compound aids in the design of new drugs through high-throughput screening and structure-based drug design processes .
PARP Inhibitor Synthesis
It is used in the preparation of compounds that act as PARP inhibitors, which are important in the study of DNA damage and repair mechanisms .
Synthesis of Amino-Substituted Pyrimidines
This compound serves as a precursor in the synthesis of 4-amino-substituted pyrimidines, which have various applications in medicinal chemistry .
PI3Kδ Inhibitor Optimization
Optimization studies involving this compound have led to the generation of a highly selective PI3Kδ inhibitor, important for immunological research .
TASK-3 Channel Antagonism
Derivatives based on this compound have been analyzed for their antagonistic effects on TASK-3 channels, which are relevant in neuropharmacology .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBURGBHNSVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547798 | |
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one | |
CAS RN |
134201-14-2 | |
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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